molecular formula C11H6Cl3N3 B8407376 2-(Trichloromethyl)benzo[4,5]imidazo[1,2-a]pyrimidine

2-(Trichloromethyl)benzo[4,5]imidazo[1,2-a]pyrimidine

Cat. No. B8407376
M. Wt: 286.5 g/mol
InChI Key: RYQKPPBEZLGANS-UHFFFAOYSA-N
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Patent
US08691187B2

Procedure details

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (6.1 g, 28.0 mmol) was added to a solution containing 1H-benzo[d]imidazol-2-amine (3.73 g, 28.0 mmol) and Triethylamine (3.91 mL, 28.0 mmol) in Toluene (Volume: 100 mL). Heated the reaction to 120° C. for 2 hours. Let the reaction cool to room temperature and concentrated under vacuum. Diluted with water and filtered. Collected solid and dried under vacuum to afford crude 2-(trichloromethyl)benzo[4,5]imidazo[1,2-a]pyrimidine (8.04 g, 28.1 mmol, 100% yield).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
3.91 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3](=O)/[CH:4]=[CH:5]/OCC.[NH:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[C:13]1[NH2:21].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:11][C:2]([Cl:1])([Cl:10])[C:3]1[CH:4]=[CH:5][N:12]2[C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=3[N:14]=[C:13]2[N:21]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC(C(\C=C\OCC)=O)(Cl)Cl
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)N
Name
Quantity
3.91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
the reaction to 120° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Collected solid
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=NC=2N(C=C1)C1=C(N2)C=CC=C1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.1 mmol
AMOUNT: MASS 8.04 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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